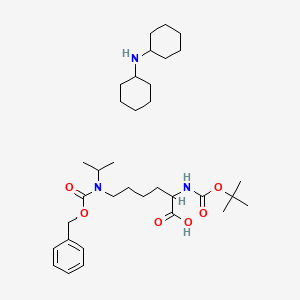
Dicyclohexylamine N6-((benzyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-isopropyl-L-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Lys(Z,Ipr)-OH DCHA, also known as Nα-tert-Butoxycarbonyl-Nε-(benzyloxycarbonyl)-L-lysine dicyclohexylamine salt, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z,Ipr)-OH DCHA typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The ε-amino group is then protected with a benzyloxycarbonyl (Z) group. The final product is obtained by reacting the protected lysine with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
In industrial settings, the production of Boc-Lys(Z,Ipr)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Lys(Z,Ipr)-OH DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Z removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Deprotected Lysine: Free lysine after removal of protective groups.
Peptides: Formed by coupling Boc-Lys(Z,Ipr)-OH DCHA with other amino acids.
Applications De Recherche Scientifique
Boc-Lys(Z,Ipr)-OH DCHA is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For attaching peptides to other biomolecules or surfaces.
Biological Studies: Investigating the role of lysine residues in proteins and enzymes.
Mécanisme D'action
The primary mechanism of action of Boc-Lys(Z,Ipr)-OH DCHA involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys(Z)-OH: Lacks the isopropyl group, making it less hydrophobic.
Boc-Lys(Boc)-OH: Has two Boc protective groups instead of Boc and Z.
Boc-Lys(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
Boc-Lys(Z,Ipr)-OH DCHA is unique due to its combination of Boc and Z protective groups, which offer distinct advantages in peptide synthesis. The isopropyl group adds hydrophobicity, enhancing the compound’s solubility in organic solvents. The dicyclohexylamine salt form further improves its stability and handling properties.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRBMPPYXXBIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
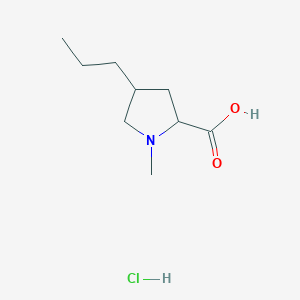





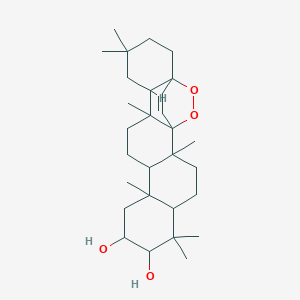
![4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide](/img/structure/B15129279.png)
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15129282.png)
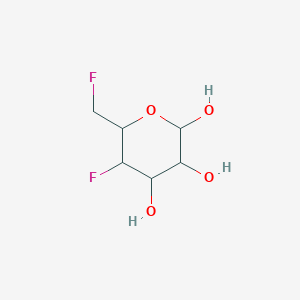
![9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B15129298.png)
![(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B15129302.png)
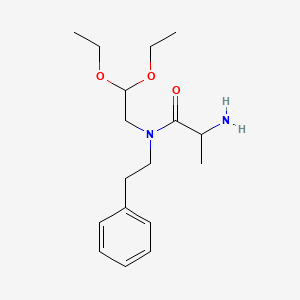
![N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide](/img/structure/B15129328.png)
